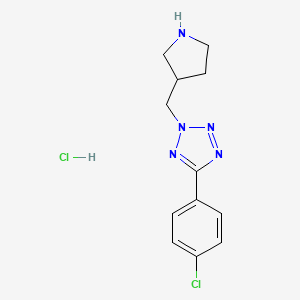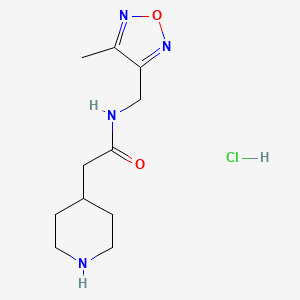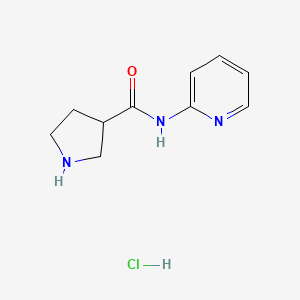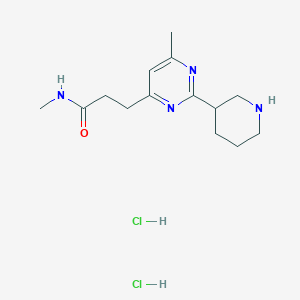
N-Methyl-3-(6-methyl-2-piperidin-3-yl-pyrimidin-4-yl)-propionamide dihydrochloride
Descripción general
Descripción
N-Methyl-3-(6-methyl-2-piperidin-3-yl-pyrimidin-4-yl)-propionamide dihydrochloride is a useful research compound. Its molecular formula is C14H24Cl2N4O and its molecular weight is 335.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-Methyl-3-(6-methyl-2-piperidin-3-yl-pyrimidin-4-yl)-propionamide dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Methyl-3-(6-methyl-2-piperidin-3-yl-pyrimidin-4-yl)-propionamide dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anti-Angiogenic and DNA Cleavage Activities
A study synthesized novel derivatives similar to the specified compound and evaluated their anti-angiogenic properties using the chick chorioallantoic membrane (CAM) model. These derivatives demonstrated significant inhibition of blood vessel formation. Furthermore, their DNA cleavage abilities were assessed, revealing differential migration and band intensities, indicating potential as anticancer agents with both anti-angiogenic and cytotoxic effects (Kambappa et al., 2017).
Analytical and Quality Control Applications
The compound was used in a study developing a nonaqueous capillary electrophoretic method for separating imatinib mesylate and related substances. This method demonstrated effectiveness and simplicity, indicating its potential for quality control of similar compounds (Ye et al., 2012).
Metabolic Pathway Elucidation
A derivative of the specified compound, flumatinib, was studied to identify its metabolites in chronic myelogenous leukemia patients. The study provided insights into the main metabolic pathways of flumatinib in humans after oral administration, aiding in the understanding of its metabolic fate (Gong et al., 2010).
Molecular Structure and Interactions
Research on closely related compounds analyzed different ring conformations and polarized electronic structures. It provided detailed insights into hydrogen-bonded assembly in various dimensions, contributing to the understanding of molecular interactions and structural dynamics (Acosta et al., 2013).
Plant Growth Stimulation
A series of new derivatives, including those similar to the specified compound, demonstrated a pronounced plant growth-stimulating effect, highlighting their potential in agricultural applications (Pivazyan et al., 2019).
Propiedades
IUPAC Name |
N-methyl-3-(6-methyl-2-piperidin-3-ylpyrimidin-4-yl)propanamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O.2ClH/c1-10-8-12(5-6-13(19)15-2)18-14(17-10)11-4-3-7-16-9-11;;/h8,11,16H,3-7,9H2,1-2H3,(H,15,19);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQTKYAXCSDDCIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2CCCNC2)CCC(=O)NC.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24Cl2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-3-(6-methyl-2-piperidin-3-yl-pyrimidin-4-yl)-propionamide dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



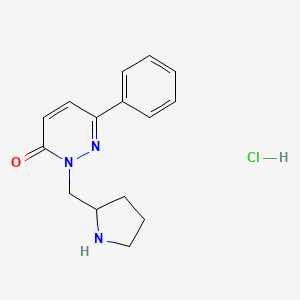
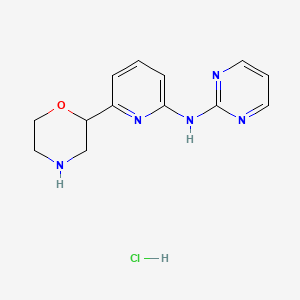
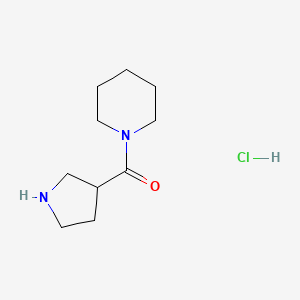
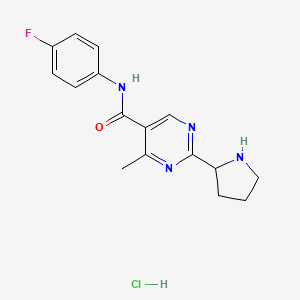
![2-[3-(3-Aminomethyl-phenyl)-4-pyridin-4-yl-pyrazol-1-yl]-ethanol dihydrochloride](/img/structure/B1402468.png)
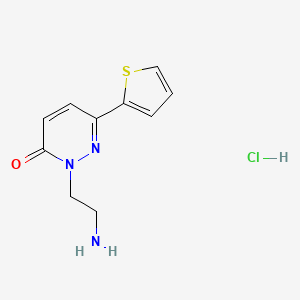
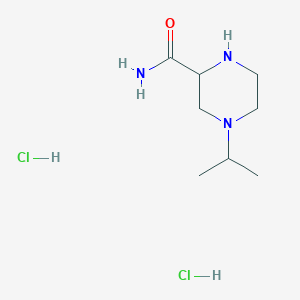
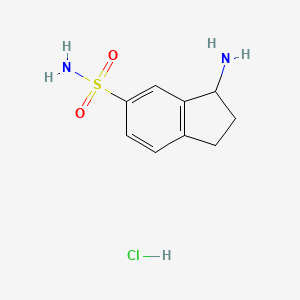
![1-(4-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)piperidin-1-yl)ethanone hydrochloride](/img/structure/B1402477.png)
![4-{5-[2-(4-Methoxy-phenoxy)-ethyl]-4-methyl-thiazol-2-yl}-azepan-4-ol hydrochloride](/img/structure/B1402478.png)
![Azetidine-3-carboxylic acid [2-(4-fluoro-phenyl)-ethyl]-amide trifluoroacetic acid salt](/img/structure/B1402479.png)
